Cas no 959162-99-3 ((6-Chloro-4-(ethylamino)pyridin-3-yl)methanol)

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol structure
959162-99-3 structure
Product Name:(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
CAS-Nr.:959162-99-3
MF:C8H11ClN2O
MW:186.638740777969
CID:2115349
PubChem ID:58009138
Update Time:2025-06-11

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 6-chloro-4-(ethylamino)-3-Pyridinemethanol
    • (6-chloro-4-(ethylamino)pyridin-3-yl)methanol
    • 6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
    • MPXJZSOEDMDXJO-UHFFFAOYSA-N
    • 3-Pyridinemethanol, 6-chloro-4-(ethylamino)-
    • (6-Chloro-4-ethylamino-pyridin-3-yl)-methanol
    • 6-Chloro-4-(ethylamino)-3-pyridinemethanol (ACI)
    • [6-Chloro-4-(ethylamino)pyridin-3-yl]methanol
    • 959162-99-3
    • DA-36294
    • CS-0168595
    • BS-52864
    • F71710
    • SCHEMBL4281181
    • (6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
    • MDL: MFCD20685998
    • Inchi: 1S/C8H11ClN2O/c1-2-10-7-3-8(9)11-4-6(7)5-12/h3-4,12H,2,5H2,1H3,(H,10,11)
    • InChI-Schlüssel: MPXJZSOEDMDXJO-UHFFFAOYSA-N
    • Lächelt: ClC1=CC(=C(C=N1)CO)NCC

Berechnete Eigenschaften

  • Genaue Masse: 186.0559907g/mol
  • Monoisotopenmasse: 186.0559907g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 134
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 45.2
  • XLogP3: 1.8

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
Y1229558-1g
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 95%
1g
$600 2024-06-03
Ambeed
A1501937-100mg
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 97+%
100mg
$6.0 2023-08-31
Ambeed
A1501937-250mg
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 97+%
250mg
$10.0 2023-08-31
Ambeed
A1501937-1g
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 97+%
1g
$18.0 2025-02-25
Ambeed
A1501937-5g
(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol
959162-99-3 97+%
5g
$89.0 2025-02-25
Aaron
AR01DFRU-100mg
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 98%
100mg
$5.00 2025-02-12
Aaron
AR01DFRU-250mg
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 98%
250mg
$6.00 2025-02-12
Aaron
AR01DFRU-1g
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 98%
1g
$10.00 2025-02-12
1PlusChem
1P01DFJI-100mg
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 97%
100mg
$25.00 2024-04-19
1PlusChem
1P01DFJI-250mg
6-Chloro-4-(ethylamino)-3-(hydroxymethyl)pyridine
959162-99-3 97%
250mg
$26.00 2024-04-19

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referenz
Process for preparation of Fgfr4 inhibitor and application
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, cooled
1.2 Reagents: Sodium sulfate decahydrate ;  1 h, rt
Referenz
Process for preparation of FGFR inhibitor and application thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  -50 - -25 °C; 1 - 2 h, -50 - -40 °C; -40 °C → -5 °C
1.2 Reagents: Potassium sodium tartrate Solvents: Water ;  < 30 °C; 30 - 40 min, 25 - 30 °C
Referenz
Process preparation of Ripretinib and solid state forms
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Preparation of dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol Solvents: Ethyl acetate ;  rt
Referenz
Preparation of pyrimidopyrimidinones and analogs as FGF receptor kinases inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Preparation of dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors for the treatment of proliferative diseases
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Sodium hydroxide ,  Water
Referenz
Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma
Zhang, Xiaomeng; Wang, Yazhou; Ji, Jianfeng; Si, Dongjuan; Bao, Xueting; et al, Journal of Medicinal Chemistry, 2022, 65(11), 7595-7618

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 3 h, -78 °C; -78 °C → rt
1.2 Reagents: Methanol ,  Ethyl acetate
Referenz
Preparation of heteroarylaminonaphthyridinone derivatives for use as multiple kinase pathway inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  -50 °C; -50 °C → 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, -5 °C; -5 °C → rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 30 min, 0 °C
Referenz
Preparation of gem-disubstituted heterocyclic compounds and their use as IDH inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  15 min, 5 °C; 1 h, 5 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, cooled
Referenz
Preparation of heterocondensed pyridones compounds and their use as IDH inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Lithium borohydride Solvents: Methanol ,  Tetrahydrofuran ;  12 h, 55 °C
1.2 Solvents: Water ;  rt
Referenz
Preparation of quinazolines as inhibitors of the fibroblast growth factor receptor
, United States, , ,

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Raw materials

(6-Chloro-4-(ethylamino)pyridin-3-yl)methanol Preparation Products

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